Ibrutinib metabolite M25

Catalog No.
S9103148
CAS No.
1839090-60-6
M.F
C25H24N6O4
M. Wt
472.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibrutinib metabolite M25

CAS Number

1839090-60-6

Product Name

Ibrutinib metabolite M25

IUPAC Name

(4R)-4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(prop-2-enoylamino)pentanoic acid

Molecular Formula

C25H24N6O4

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C25H24N6O4/c1-2-20(32)27-14-17(10-13-21(33)34)31-25-22(24(26)28-15-29-25)23(30-31)16-8-11-19(12-9-16)35-18-6-4-3-5-7-18/h2-9,11-12,15,17H,1,10,13-14H2,(H,27,32)(H,33,34)(H2,26,28,29)/t17-/m1/s1

InChI Key

PBSUVSLBFFXSQM-QGZVFWFLSA-N

Canonical SMILES

C=CC(=O)NCC(CCC(=O)O)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Isomeric SMILES

C=CC(=O)NC[C@@H](CCC(=O)O)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N

Ibrutinib metabolite M25, also known as PCI-45741, is a significant metabolite of the anticancer drug ibrutinib, which is primarily used in the treatment of various B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma. Ibrutinib itself is an irreversible inhibitor of Bruton’s tyrosine kinase, a key player in B-cell receptor signaling. The chemical formula for ibrutinib is C25H24N6O2, and it has a molecular weight of approximately 440.5 g/mol. The metabolite M25 is formed through the oxidation of ibrutinib to a carboxylic acid derivative, which alters its pharmacological properties compared to the parent compound .

The formation of Ibrutinib metabolite M25 occurs primarily through metabolic reactions involving cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The main reaction pathway leading to M25 involves:

  • Oxidation: The transformation of ibrutinib into M25 involves the oxidation of the parent compound, specifically converting it into a carboxylic acid derivative.

This metabolic pathway is crucial as it affects the pharmacokinetics and potential therapeutic efficacy of ibrutinib, influencing how the drug is processed in the body and its duration of action.

  • Incubation with Liver Microsomes: Ibrutinib is incubated with liver microsomes that express CYP3A4/5.
  • Oxidation Reaction: The enzymatic activity leads to the oxidation of ibrutinib, resulting in the formation of M25.

This method reflects how drugs are metabolized within the human body and can be used for further studies on drug interactions and pharmacokinetics.

  • CYP3A4 Inhibitors: Co-administration with drugs that inhibit CYP3A4 could lead to increased levels of iburtinib and potentially enhance the formation of metabolites like M25.
  • CYP3A4 Inducers: Conversely, drugs that induce CYP3A4 may decrease iburtinib levels and affect the pharmacological profile by altering metabolite concentrations.

These interactions underscore the importance of monitoring patient medication regimens to avoid adverse effects or reduced efficacy.

Several compounds share structural or functional similarities with Ibrutinib metabolite M25. Here are some notable examples:

Compound NameStructure SimilarityMechanism of ActionUnique Feature
AcalabrutinibSimilar scaffoldIrreversible Bruton’s tyrosine kinase inhibitorMore selective for Bruton’s tyrosine kinase
ZanubrutinibSimilar scaffoldIrreversible Bruton’s tyrosine kinase inhibitorHigher potency against Bruton’s tyrosine kinase
PCI-45227 (M37)Related metaboliteActive metabolite of IbrutinibMore potent than M25 but less than parent compound
Dihydrodiol-ibrutinibStructural derivativeMetabolite with altered pharmacological propertiesDifferent metabolic pathway leading to distinct effects

Ibrutinib metabolite M25 stands out due to its unique formation process and reduced potency compared to both its parent compound and other related inhibitors. Understanding these differences is crucial for optimizing therapeutic strategies in treating B-cell malignancies.

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

472.18590327 g/mol

Monoisotopic Mass

472.18590327 g/mol

Heavy Atom Count

35

UNII

31R6NGO9QR

Dates

Last modified: 06-24-2024

Explore Compound Types